Propargyl chloride
Propargyl chloride
Propargyl chloride is an efficient propargylating agent. It generates propargyl radicals by the pulsed laser photolysis.
Product is the 70wt.% solution of propargyl chloride in toluene. Propargyl chloride is a propargyl halide. Its trimethylsilylation reaction has been reported. Liquid-phase Raman spectra, and vapor-phase and solution-phase infrared spectra of propargyl chloride has been studied at 100-3400cm-1 and 300-3800cm-1, respectively. It participates in the addition reaction with acyclic 1,3-dienes (at -78°C) in the presence of zinc chloride.
Product is the 70wt.% solution of propargyl chloride in toluene. Propargyl chloride is a propargyl halide. Its trimethylsilylation reaction has been reported. Liquid-phase Raman spectra, and vapor-phase and solution-phase infrared spectra of propargyl chloride has been studied at 100-3400cm-1 and 300-3800cm-1, respectively. It participates in the addition reaction with acyclic 1,3-dienes (at -78°C) in the presence of zinc chloride.
Brand Name:
Vulcanchem
CAS No.:
624-65-7
VCID:
VC21075247
InChI:
InChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2
SMILES:
C#CCCl
Molecular Formula:
C3H3Cl
Molecular Weight:
74.51 g/mol
Propargyl chloride
CAS No.: 624-65-7
Cat. No.: VC21075247
Molecular Formula: C3H3Cl
Molecular Weight: 74.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Propargyl chloride is an efficient propargylating agent. It generates propargyl radicals by the pulsed laser photolysis. Product is the 70wt.% solution of propargyl chloride in toluene. Propargyl chloride is a propargyl halide. Its trimethylsilylation reaction has been reported. Liquid-phase Raman spectra, and vapor-phase and solution-phase infrared spectra of propargyl chloride has been studied at 100-3400cm-1 and 300-3800cm-1, respectively. It participates in the addition reaction with acyclic 1,3-dienes (at -78°C) in the presence of zinc chloride. |
|---|---|
| CAS No. | 624-65-7 |
| Molecular Formula | C3H3Cl |
| Molecular Weight | 74.51 g/mol |
| IUPAC Name | 3-chloroprop-1-yne |
| Standard InChI | InChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2 |
| Standard InChI Key | LJZPPWWHKPGCHS-UHFFFAOYSA-N |
| SMILES | C#CCCl |
| Canonical SMILES | C#CCCl |
| Boiling Point | 58.0 °C |
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